molecular formula C16H24ClNO3 B4404846 1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride

1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride

Cat. No. B4404846
M. Wt: 313.82 g/mol
InChI Key: SPLMVUUNUSFXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also shown potential in scientific research due to its unique chemical structure and mechanism of action. In

Mechanism of Action

1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This compound also has affinity for the serotonin transporter, but its effects on serotonin levels are not as significant as its effects on dopamine and norepinephrine. This compound's mechanism of action is similar to other stimulants such as cocaine and amphetamines, but its chemical structure is unique and may contribute to its specific effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound also causes the release of stress hormones such as cortisol and adrenaline. In addition, this compound has been shown to have neurotoxic effects in animal models, potentially due to its ability to increase oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride has several advantages for lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, its unique chemical structure, and its potential as a tool in neuroscience research. However, this compound also has several limitations, including its potential for abuse and its neurotoxic effects in animal models.

Future Directions

There are several future directions for research on 1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride, including its potential as a treatment for depression, its effects on the immune system, and its role in addiction and substance abuse. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential as a tool in neuroscience research.

Scientific Research Applications

1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride has been studied in several scientific research applications, including its effects on the central nervous system, its potential as a treatment for depression, and its use as a tool in neuroscience research. This compound has been shown to increase dopamine and norepinephrine release in the brain, leading to its euphoric and stimulant effects. This compound has also been shown to have antidepressant-like effects in animal models, potentially due to its ability to increase the levels of brain-derived neurotrophic factor. Additionally, this compound has been used as a tool in neuroscience research to study the role of dopamine and norepinephrine in reward and motivation.

properties

IUPAC Name

1-[3-methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-13(18)14-6-7-15(16(12-14)19-2)20-11-10-17-8-4-3-5-9-17;/h6-7,12H,3-5,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLMVUUNUSFXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCN2CCCCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.